(1S,2R)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL
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Overview
Description
(1S,2R)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and the presence of both an amino group and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts such as alcohol dehydrogenases, which can catalyze the reduction of ketones to alcohols with high enantioselectivity . This method is advantageous due to its mild reaction conditions and high yield of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the amino group would yield an amine.
Scientific Research Applications
(1S,2R)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the hydroxyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL
- (1S,2R)-1-Amino-1-(4-bromo-2-methylphenyl)propan-2-OL
- (1S,2R)-1-Amino-1-(4-iodo-2-methylphenyl)propan-2-OL
Uniqueness
The presence of the fluorine atom in (1S,2R)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it a valuable compound in the development of pharmaceuticals and other applications where these properties are desirable.
Properties
Molecular Formula |
C10H14FNO |
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Molecular Weight |
183.22 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(4-fluoro-2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-6-5-8(11)3-4-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m1/s1 |
InChI Key |
SPOJJXMJIBJMRN-GMSGAONNSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)[C@@H]([C@@H](C)O)N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C(C)O)N |
Origin of Product |
United States |
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